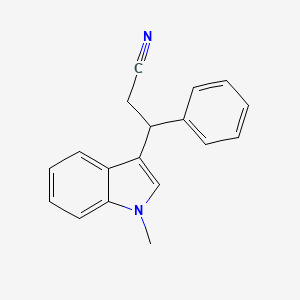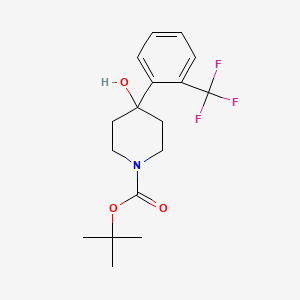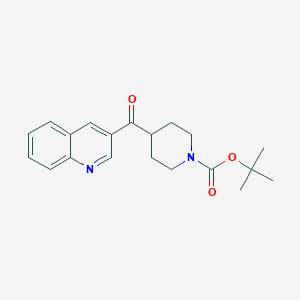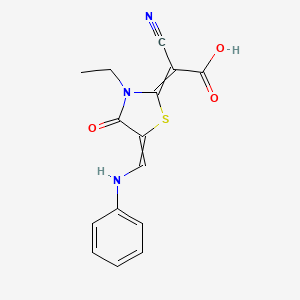
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a complex organic compound featuring an indole ring system substituted with a phenyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole ring is then methylated at the nitrogen atom to form 1-methyl-1H-indole.
Phenyl Group Addition: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the indole derivative and a phenyl boronic acid.
Nitrile Group Introduction: The nitrile group is introduced through a cyanoethylation reaction, where the indole derivative is treated with acrylonitrile in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ylmethylamine derivatives.
Substitution: Formation of various substituted indole and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
The mechanism by which 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbinol: A naturally occurring compound with similar indole structure and potential anticancer properties.
3-Phenylindole: Another indole derivative with a phenyl group, used in various chemical syntheses.
N-Methylindole: A simple methylated indole derivative with applications in organic synthesis.
Eigenschaften
CAS-Nummer |
429689-25-8 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
(3R)-3-(1-methylindol-3-yl)-3-phenylpropanenitrile |
InChI |
InChI=1S/C18H16N2/c1-20-13-17(16-9-5-6-10-18(16)20)15(11-12-19)14-7-3-2-4-8-14/h2-10,13,15H,11H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
FHQTYDOFVFKUSD-OAHLLOKOSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)[C@H](CC#N)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




-methanol](/img/structure/B1504438.png)
![5-Benzyl-1,2,4,5,6,7-hexahydropyrazolo[4,3-C]pyridin-3-one](/img/structure/B1504443.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)
![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)



![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)


